molecular formula C32H40N2O5 B11623629 5-(4-tert-butylphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11623629
M. Wt: 532.7 g/mol
InChI Key: QZFRJQRFEKRHQH-ORIPQNMZSA-N
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Description

The compound 5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as hydroxyl, morpholine, and benzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the morpholine group: This step typically involves nucleophilic substitution reactions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2,6-diformylphenol: A compound with similar structural features but different functional groups.

    2,5-dihydro-1H-pyrrol-2-one: The core structure of the compound, which can be modified to yield various derivatives.

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile building block make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H40N2O5

Molecular Weight

532.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H40N2O5/c1-6-18-39-25-12-13-26(22(2)21-25)29(35)27-28(23-8-10-24(11-9-23)32(3,4)5)34(31(37)30(27)36)15-7-14-33-16-19-38-20-17-33/h6,8-13,21,28,35H,1,7,14-20H2,2-5H3/b29-27+

InChI Key

QZFRJQRFEKRHQH-ORIPQNMZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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